Compound Description: 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , ] It exhibits high potency and selectivity for mGluR5 over mGluR1. [] VU-29 potentiates mGluR5 responses by binding to an allosteric site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator. [] VU-29 has been shown to effectively antagonize the effects of MPEP, suggesting its potential as a therapeutic agent for central nervous system disorders. [, , ]
Relevance: VU-29 shares a core pyrazole ring structure and a benzamide substituent with 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide. The presence of the pyrazole-benzamide motif suggests potential for similar biological activity, although the specific substitutions and overall scaffold differ.
Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is another PAM of mGluR5, but unlike VU-29, it does not bind to the MPEP site. [, ] CPPHA potentiates mGluR5 responses by interacting with a novel allosteric site. [] This compound is also active at mGluR1, demonstrating its ability to modulate both receptor subtypes. [] Studies suggest that CPPHA might offer a distinct therapeutic approach compared to PAMs that target the MPEP site. [, ]
Relevance: While CPPHA does not directly share the pyrazole or thiazole rings present in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide, it does contain a benzamide group linked to a substituted phenyl ring. This structural similarity, along with its activity as an mGluR5 PAM, highlights CPPHA as a potentially relevant compound for comparison and further investigation.
Compound Description: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a centrally active PAM of mGluR5. [, ] It acts as a lead compound for the development of more potent mGluR5 PAMs. [] CDPPB demonstrates selectivity for mGluR5 but can also potentiate mGluR1 responses to a lesser extent. [] Studies on CDPPB analogs have revealed structural features crucial for enhancing potency and selectivity toward mGluR subtypes. []
Compound Description: 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) is a highly potent PAM of mGluR5, demonstrating significantly improved binding and functional activity compared to its parent compound CDPPB. [] The addition of a nitro group at the para-position of the benzamide moiety and a fluorine atom at the ortho-position of the 1-phenyl ring contributes to its enhanced potency. [] VU-1545 serves as an example of how targeted structural modifications can significantly improve the pharmacological profile of mGluR5 PAMs. []
Relevance: VU-1545 shares the pyrazole-benzamide core structure with 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide. Although VU-1545 lacks the thiazole ring and has a different substitution pattern, the common structural features indicate a potential for analogous biological activity.
2-Methyl-6-(phenylethynyl)pyridine (MPEP)
Compound Description: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-characterized negative allosteric modulator of mGluR5. [, , ] It binds to an allosteric site on the receptor, inhibiting mGluR5 signaling. [, , ] The discovery of MPEP has been instrumental in understanding the allosteric modulation of mGluR5 and developing potential therapeutic agents targeting this receptor. [, , ]
Relevance: While MPEP does not share a direct structural similarity with 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide, it is considered relevant because it interacts with the same allosteric site as certain mGluR5 PAMs, like VU-29. Understanding the binding interactions of MPEP with this site provides valuable insights into the potential mechanisms of action and structure-activity relationships of other mGluR5 modulators, including the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.